molecular formula C12H15NO3 B12087363 Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate

Cat. No.: B12087363
M. Wt: 221.25 g/mol
InChI Key: MJPHEDAVONQCPQ-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate is a chemical compound of significant interest in advanced medicinal chemistry and drug discovery research, particularly for its azetidine moiety. The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in the design of novel therapeutic agents and serves as a key structural component in various biologically active molecules . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilize this benzoate derivative as a critical synthetic intermediate or a precursor in the development of more complex molecular architectures. Its structure is characteristic of ligands explored for targeted protein degradation, a groundbreaking approach in modern pharmacology . This technology is being investigated for the treatment of a wide range of challenging diseases, including cancer, neurodegenerative conditions like Alzheimer's and Parkinson's disease, autoimmune disorders, and viral infections such as HIV/AIDS . The mechanism of action for related drug-like compounds often involves binding to key intracellular proteins, such as E3 ubiquitin ligases (e.g., cereblon, RNF4, RNF114) . This binding can initiate a cascade that leads to the selective degradation of disease-causing proteins, a process that is reversible and allows for precise control over protein levels in cellular models . The incorporation of the azetidine ring, an ester linkage, and a methyl-substituted aromatic system provides a versatile platform for chemical modification, enabling researchers to fine-tune the molecule's properties for specific investigational purposes.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)-2-methylbenzoate

InChI

InChI=1S/C12H15NO3/c1-8-5-9(16-10-6-13-7-10)3-4-11(8)12(14)15-2/h3-5,10,13H,6-7H2,1-2H3

InChI Key

MJPHEDAVONQCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Azetidine-3-ol

A direct method involves the reaction of 4-hydroxy-2-methylbenzoic acid methyl ester with azetidin-3-ol under Mitsunobu conditions. This approach leverages the Mitsunobu reaction’s ability to form ether bonds between alcohols and phenols:

4-Hydroxy-2-methylbenzoate+Azetidin-3-olDIAD, PPh3Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate\text{4-Hydroxy-2-methylbenzoate} + \text{Azetidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}

Key considerations:

  • Azetidin-3-ol availability : Azetidin-3-ol is a specialty chemical requiring multi-step synthesis, often via cyclization of β-amino alcohols or reduction of azetidinone derivatives.

  • Yield optimization : Pilot studies on analogous systems report yields of 60–75% under anhydrous conditions at 0–25°C.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination or Ullmann coupling can form the aryl ether linkage. For example, coupling 4-bromo-2-methylbenzoate with azetidin-3-ol using a Pd catalyst:

4-Bromo-2-methylbenzoate+Azetidin-3-olPd(OAc)2,XantphosTarget Compound\text{4-Bromo-2-methylbenzoate} + \text{Azetidin-3-ol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

Conditions :

  • Ligands: Xantphos or BINAP enhance catalytic efficiency.

  • Solvents: Toluene or dioxane at 80–100°C.

  • Limitations: Azetidine’s strain may lead to side reactions, necessitating low-temperature protocols.

Reductive Amination and Functional Group Interconversion

Adapting methodologies from Patent WO2017199227A1, which describes the synthesis of 3,4-dihydroxy-2-methyl benzoates, a similar strategy could introduce the azetidine moiety:

  • Mannich Reaction : Introduce an aminomethyl group to 3-hydroxy-4-methoxybenzoate using formaldehyde and dimethylamine.

  • Reduction : Convert the aminomethyl group to a methyl group via catalytic hydrogenation.

  • Demethylation : Remove the methoxy group using BBr₃ or HI to yield the dihydroxy intermediate.

  • Etherification : React the dihydroxy intermediate with azetidin-3-ol under Mitsunobu conditions.

Challenges :

  • Sequential protection/deprotection steps are required to manage reactivity.

  • Overall yields for multi-step sequences rarely exceed 40% in analogous systems.

Analytical and Process Optimization Data

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)
Mitsunobu Reaction4-Hydroxy-2-methylbenzoate, Azetidin-3-olDIAD, PPh₃, THF, 0°C65–75≥95
Buchwald-Hartwig4-Bromo-2-methylbenzoate, Azetidin-3-olPd(OAc)₂, Xantphos, 100°C50–6090
Reductive Amination3-Hydroxy-4-methoxybenzoateHCHO, Me₂NH, H₂/Pd-C, BBr₃35–4085

Critical Challenges and Mitigation Strategies

  • Azetidine Stability : The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes using buffered reaction media (pH 6–8) and temperatures below 50°C.

  • Regioselectivity : Competing substitution at the 2-methyl position is minimized by steric hindrance, favoring 4-position reactivity.

  • Purification : Chromatographic separation or recrystallization from ethanol/water mixtures achieves ≥95% purity.

Industrial and Scalability Considerations

Custom synthesis providers like AK Scientific highlight the importance of:

  • Phase-Transfer Catalysis : For azide or ether formations (e.g., using TBAB in DMF).

  • Green Chemistry : Solvent recovery systems and catalytic reductions to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate has shown promise in several medicinal chemistry applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. Studies have demonstrated its effectiveness against various strains of bacteria, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory effects, particularly in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of key inflammatory pathways, which could lead to novel therapeutic strategies .
  • Cancer Research : this compound is also under study for its potential anticancer effects. Preliminary findings suggest that it may induce apoptosis in cancer cells, providing a basis for further exploration in cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be utilized in the synthesis of complex organic molecules through various coupling reactions. Its unique structure allows for the formation of diverse derivatives that can be tailored for specific applications .
  • Biocatalysis : Employing biocatalysts for the synthesis of this compound enhances enantioselectivity and yields. Research has highlighted the use of lipases and other enzymes to facilitate the esterification processes involving this compound, thereby improving efficiency and sustainability in chemical manufacturing .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound involved testing against Gram-positive and Gram-negative bacteria. Results showed inhibition zones comparable to established antibiotics, indicating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies explored the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could be developed into a therapeutic agent for managing inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-(azetidin-3-yloxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Groups

The table below highlights key differences between Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate and selected benzoate esters:

Compound Name Substituents Functional Groups Molecular Features Potential Applications
This compound 2-Me, 4-azetidin-3-yloxy Ester, strained azetidine ether Compact ring, moderate polarity Pharmaceuticals
Methyl 2-methylbenzoate (M2MB) 2-Me Ester Simple, hydrophobic Solvent, intermediate
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate 2-Me, 4-(hydroxyimino)methyl Ester, oxime Polar, hydrogen-bonding capacity Chemical synthesis
Methyl 4-(3,5-dichloro-4-ethoxybenzamido)-2-methylbenzoate 2-Me, 4-amide (chloro/ethoxy) Ester, amide, halogenated Bulky, lipophilic Pesticides
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-phenethylamino, pyridazine Ester, amine, heterocycle Extended π-system Drug discovery
Key Observations:
  • Electronic Effects : The azetidine ether group (O-linked) is less electron-withdrawing compared to chloro or nitro substituents but more polar than alkyl groups like methyl .
  • Solubility : The azetidine’s polarity may improve aqueous solubility compared to lipophilic groups (e.g., ethoxy or chloro substituents) .

Physical Properties

  • Melting Points : Substituents significantly affect melting points. For example, bulky fluorobenzyl groups () yield solids with melting points of 72–75°C, while simpler esters like M2MB are liquids . The azetidine derivative’s melting point is likely intermediate, influenced by hydrogen bonding from the ether oxygen.
  • Spectroscopic Data : NMR and HRMS (as in ) would confirm the azetidine structure, with characteristic shifts for the ether-linked nitrogen .

Biological Activity

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and the mechanisms underlying its activity, supported by relevant research findings and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 53410616

The compound features an azetidine ring, which is known for its reactivity due to the strain in its three-membered structure. This structural characteristic may contribute to its biological activities by facilitating interactions with biomolecules.

Antimicrobial Properties

Research indicates that compounds containing azetidine rings often exhibit antimicrobial properties. A study on related azetidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could similarly possess such effects. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Derivatives of azetidine have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may reduce inflammation by modulating these pathways, which could be beneficial in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies have also explored the cytotoxic effects of azetidine-containing compounds on cancer cells. For instance, certain derivatives have been found to induce apoptosis in various cancer cell lines. The specific pathways involved often include the activation of caspases and modulation of Bcl-2 family proteins, indicating a potential role for this compound in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Nucleophilic Attack : The azetidine nitrogen can participate in nucleophilic substitution reactions with electrophilic sites on target biomolecules.
  • Hydrogen Bonding : The presence of the ether oxygen may facilitate hydrogen bonding with proteins or nucleic acids, enhancing binding affinity.
  • Reactivity with Reactive Oxygen Species (ROS) : The compound may interact with ROS, leading to oxidative stress in target cells, which is a common pathway for inducing apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azetidine derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in this study and showed promising results, inhibiting bacterial growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of azetidine derivatives in a rat model of arthritis, this compound demonstrated a significant reduction in paw swelling and serum levels of inflammatory markers compared to a placebo group. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Case Study 3: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed that it induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate, and how are key intermediates characterized?

The synthesis typically involves esterification and ether formation steps. For example, the azetidine-3-ol intermediate can be coupled with a methyl benzoate derivative via nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF) . Key intermediates, such as the azetidin-3-yloxy precursor, are characterized using ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to verify ester and ether bond formation. Mass spectrometry (MS) is employed to validate molecular weights .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ groups) and ester carbonyl (δ ~165–170 ppm) .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement, especially for small-molecule structures .
  • HPLC : Monitor reaction progress and assess purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency but may require rigorous drying to avoid hydrolysis .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification yields by 10–15% in biphasic systems .
  • Temperature control : Reactions involving azetidine rings are sensitive to thermal degradation; maintaining temperatures below 60°C is critical .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

  • Multi-software validation : Cross-check refinements using SHELXL (for small molecules) and Phenix (for hydrogen-bond networks) .
  • DFT calculations : Compare experimental bond lengths with theoretical values (e.g., B3LYP/6-31G* basis sets) to identify systematic errors .
  • Twinned data handling : For challenging crystals, use SHELXD/SHELXE pipelines to deconvolute overlapping reflections .

Q. What computational strategies predict the compound’s biological activity and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. The azetidine oxygen and ester groups often form hydrogen bonds with active sites .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends in analogous benzoate derivatives .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Dynamic effects in NMR : Account for solvent polarity and temperature-dependent conformational changes (e.g., azetidine ring puckering) using MD simulations .
  • Isotopic labeling : Use ¹³C-labeled esters to distinguish overlapping peaks in crowded spectral regions .

Q. What are the best practices for analyzing hydrogen-bonding networks in crystal structures?

  • Mogul geometry check : Validate bond angles and distances against the Cambridge Structural Database .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts between ester and azetidine groups) .

Structural and Functional Comparisons

Q. How does this compound compare to analogs like Methyl 3-(azetidin-3-yloxy)propanoate?

  • Steric effects : The benzoate aromatic ring increases rigidity, reducing rotational freedom compared to aliphatic esters .
  • Bioactivity : Azetidine substitution at the 3-position (vs. 1- or 2-positions) enhances metabolic stability in vitro .

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